molecular formula C24H31N5O4 B12177159 1-{5-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-5-oxopentanoyl}piperidine-4-carboxamide

1-{5-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-5-oxopentanoyl}piperidine-4-carboxamide

Cat. No.: B12177159
M. Wt: 453.5 g/mol
InChI Key: OPEFEACYMJKUNZ-UHFFFAOYSA-N
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Description

1-{5-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-5-oxopentanoyl}piperidine-4-carboxamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry for the development of therapeutic agents .

Preparation Methods

The synthesis of 1-{5-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-5-oxopentanoyl}piperidine-4-carboxamide involves multiple steps. One common synthetic route includes the condensation reaction of phenylhydrazine with 1,4-cyclohexanedione monoethyleneacetal, followed by heating and further steps to introduce the indole moiety . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-{5-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-5-oxopentanoyl}piperidine-4-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-{5-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-5-oxopentanoyl}piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. Indole derivatives often bind to multiple receptors and enzymes, disrupting their normal function and leading to therapeutic effects . The exact molecular targets and pathways depend on the specific biological activity being investigated.

Comparison with Similar Compounds

Similar compounds to 1-{5-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-5-oxopentanoyl}piperidine-4-carboxamide include other indole derivatives such as:

    Indole-3-acetic acid: A plant hormone with various biological activities.

    Indole-2-carboxylic acid: Known for its antimicrobial properties.

    Indole-3-carbinol: Investigated for its anticancer effects.

The uniqueness of this compound lies in its specific structure, which allows it to interact with a unique set of molecular targets and exhibit distinct biological activities.

Biological Activity

The compound 1-{5-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-5-oxopentanoyl}piperidine-4-carboxamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its unique structural features, which include an indole moiety, a piperazine ring, and a pentanamide backbone. This article explores its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.

Structural Characteristics

The structural complexity of this compound allows for multiple pharmacophoric interactions, which may enhance its biological activity. The key features include:

  • Indole Moiety : Known for its role in various biological processes and potential anticancer properties.
  • Piperazine Ring : Commonly found in many pharmacologically active compounds, contributing to receptor binding.
  • Pentanamide Backbone : Provides stability and facilitates interactions with biological targets.

Pharmacological Properties

Preliminary studies suggest that the compound exhibits a range of biological activities:

Activity Mechanism References
AntitumorInduces apoptosis in cancer cells through mitochondrial pathways.
AntimicrobialInhibits bacterial growth by disrupting cell membrane integrity.
Anti-inflammatoryModulates inflammatory pathways by inhibiting pro-inflammatory cytokines.

Case Studies

  • Antitumor Activity :
    A study demonstrated that the compound significantly inhibited the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism involved the induction of apoptosis via the mitochondrial pathway, leading to increased levels of cytochrome c in the cytosol and activation of caspases.
  • Antimicrobial Efficacy :
    In vitro tests revealed that the compound showed potent activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to its ability to disrupt bacterial cell membranes, leading to cell lysis.
  • Anti-inflammatory Effects :
    Research indicated that the compound could reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages, suggesting potential use in treating inflammatory diseases .

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques:

  • Formation of the Piperazine Ring : Starting from piperazine derivatives.
  • Introduction of the Indole Moiety : Using indole-based reagents to attach to the piperazine.
  • Pentanamide Formation : Coupling reactions to form the pentanamide linkage.

Properties

Molecular Formula

C24H31N5O4

Molecular Weight

453.5 g/mol

IUPAC Name

1-[5-[4-(1H-indole-2-carbonyl)piperazin-1-yl]-5-oxopentanoyl]piperidine-4-carboxamide

InChI

InChI=1S/C24H31N5O4/c25-23(32)17-8-10-27(11-9-17)21(30)6-3-7-22(31)28-12-14-29(15-13-28)24(33)20-16-18-4-1-2-5-19(18)26-20/h1-2,4-5,16-17,26H,3,6-15H2,(H2,25,32)

InChI Key

OPEFEACYMJKUNZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)CCCC(=O)N2CCN(CC2)C(=O)C3=CC4=CC=CC=C4N3

Origin of Product

United States

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